2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide
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Overview
Description
2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a quinoline derivative through a thioether and an acetamide linkage
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis enoyl reductase enzyme . This enzyme plays a crucial role in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target through a process known as docking . Docking studies predict the interactions of the compound within the Mycobacterium tuberculosis enoyl reductase enzyme by their scores and mode of binding to amino acids . The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties might be responsible for the powerful anti-mycobacterial activity displayed by this compound .
Biochemical Pathways
Given its target, it is likely that it disrupts thefatty acid synthesis pathway in Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
It is noted that the compound’s molecular properties responsible for a good pharmacokinetic profile were calculated .
Result of Action
The compound exhibits potent anti-mycobacterial activity , particularly against Mycobacterium tuberculosis . It has been found to show increased potency compared to a standard drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Thioether formation: The benzo[d]oxazole is then reacted with a thiol to form the thioether linkage.
Quinoline derivative synthesis: The quinoline moiety is synthesized separately, often starting from 8-hydroxyquinoline.
Linking the quinoline and benzo[d]oxazole moieties: The quinoline derivative is then linked to the benzo[d]oxazole through a propyl chain using a suitable linker, such as a halogenated propyl compound.
Acetamide formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms in the quinoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing kinase inhibitors or other bioactive molecules.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a fluorescent probe.
Biological Studies: It can be used to study enzyme inhibition or as a ligand in receptor binding studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazol-2-ylthio derivatives: These compounds share the benzo[d]oxazole moiety and can have similar biological activities.
Quinoline derivatives: Compounds with the quinoline moiety are often used in medicinal chemistry for their bioactivity.
Uniqueness
2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to the combination of the benzo[d]oxazole and quinoline moieties, which can confer distinct biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-quinolin-8-yloxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-19(14-28-21-24-16-8-1-2-9-17(16)27-21)22-12-5-13-26-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVDJOOEDBXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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